Dehydrocrebanine

Übersicht

Beschreibung

Synthesis Analysis

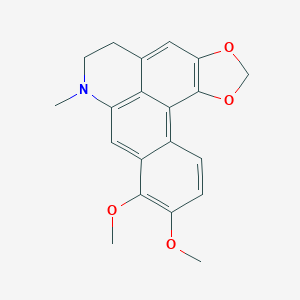

The first total syntheses of dehydrocrebanine, along with other related compounds, were achieved through a crucial step involving the formation of ring C by microwave-assisted direct biaryl coupling, producing the aporphine skeleton in high yields. This process was evaluated for cytotoxicity against three human cancer cell lines, showcasing its potential biomedical applications (Rayanil, Prempree, & Nimgirawath, 2016).

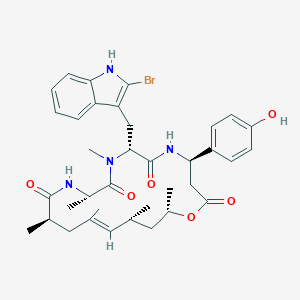

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior of dehydrocrebanine. Research into the crystal structure and molecular conformation of related compounds provides insights into the spatial arrangement of atoms within the molecule, affecting its reactivity and interactions. Studies such as the synthesis, crystal structure, and molecular conformation analysis of N‐Ac‐dehydro‐Phe‐L‐Val‐L‐Val‐OCH3 contribute to our understanding of dehydrocrebanine's structural characteristics (Narula, Khandelwal, & Singh, 1991).

Chemical Reactions and Properties

The chemical properties of dehydrocrebanine are explored through studies on its synthesis and the reactions it undergoes. For instance, the manganese-catalyzed dehydrogenative coupling of alcohols and amines forms aldimines, showcasing an environmentally benign methodology in organic chemistry relevant to the synthesis pathways involving dehydrocrebanine (Mukherjee et al., 2016).

Wissenschaftliche Forschungsanwendungen

Field: Medicine

Dehydrocrebanine, also known as aporphine, has been studied for its potential antiarrhythmic effects .

Application Summary

Aporphine alkaloids, such as crebanine, were found to present arrhythmic activity . A series of derivatives were synthesized using three kinds of aporphine alkaloids (crebanine, isocorydine, and stephanine) as lead compounds .

Methods of Application

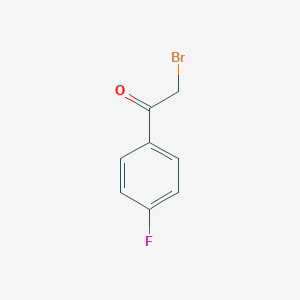

Chemical methods, including ring-opening reaction, bromination, methylation, acetylation, quaternization, and dehydrogenation, were adopted . Nineteen target derivatives were evaluated for their antiarrhythmic potential in the mouse model of ventricular fibrillation (VF), induced by CHCl3, and five of the derivatives were investigated further in the rat model of arrhythmia, induced by BaCl2 .

Results or Outcomes

Significantly, N-acetamidesecocrebanine (1d), three bromo-substituted products of crebanine (2a, 2b, 2c), N-methylcrebanine (2d), and dehydrostephanine (4a) displayed antiarrhythmic effects in the CHCl3-induced model . Among them, 7.5 mg/kg of 2b was able to significantly reduce the incidence of VF induced by CHCl3, increase the number of rats that resumed sinus rhythm from arrhythmia, induced by BaCl2, and the number of rats that maintained sinus rhythm for more than 20 min . Therefore, 2b showed remarkably higher antiarrhythmic activity and a lower toxicity (LD50 = 59.62 mg/kg, mice), simultaneously, indicating that 2b could be considered as a promising candidate in the treatment of arrhythmia .

Field: Chemistry

Dehydrocrebanine is used in the field of chemistry, specifically for Nuclear Magnetic Resonance (NMR) analysis .

Application Summary

Dehydrocrebanine has been used in a study to reassign precise 1H- and 13C-NMR data . The study was conducted during the continuous investigation on a Thai traditional medicinal plant, Stephania venosa Spreng .

Methods of Application

The structure of the alkaloid was determined as Dehydrocrebanine via a successful INADEQUATE experiment using 10 mg of the unenriched natural specimen as well as an in silico estimation .

Results or Outcomes

The study revealed that both the dichloromethane extract of S. venosa and the isolated Dehydrocrebanine show cytotoxicity to murine macrophage cells . This finding is significant as it alerts the folk doctor community that are using S. venosa to treat patients .

Safety And Hazards

Eigenschaften

IUPAC Name |

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFNXOLCSPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228400 | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocrebanine | |

CAS RN |

77784-22-6 | |

| Record name | Dehydrocrebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

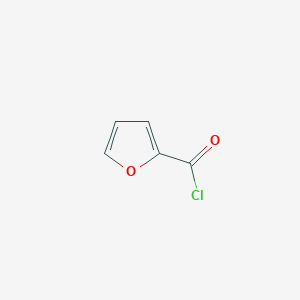

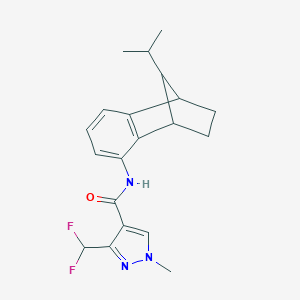

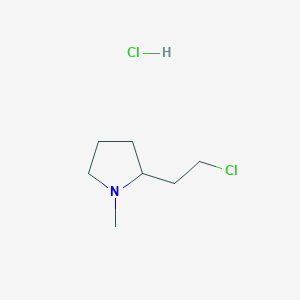

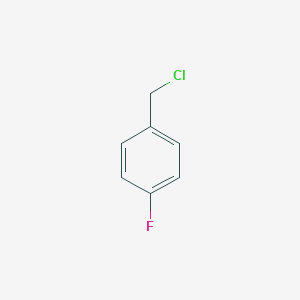

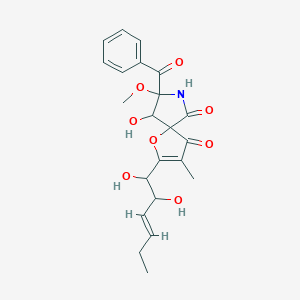

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

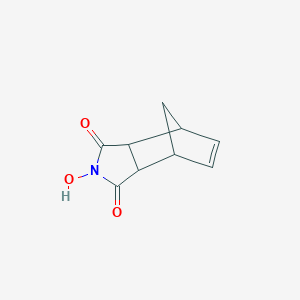

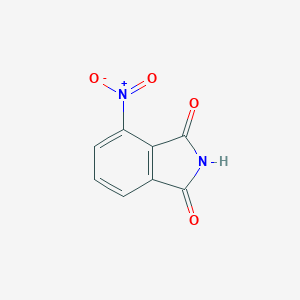

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)